1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride
Brand Name: Vulcanchem
CAS No.: 33630-87-4
VCID: VC2396852
InChI: InChI=1S/C9H13NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h6-7H,2-5H2,1H3;1H
SMILES: COC(=O)C1=CN2CCC1CC2.Cl
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride

CAS No.: 33630-87-4

Cat. No.: VC2396852

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.66 g/mol

* For research use only. Not for human or veterinary use.

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride - 33630-87-4

Specification

CAS No. 33630-87-4
Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
IUPAC Name methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H13NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h6-7H,2-5H2,1H3;1H
Standard InChI Key CUHBWBLVDKMWAH-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2CCC1CC2.Cl
Canonical SMILES COC(=O)C1=CN2CCC1CC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is an organic compound with distinctive structural features. It contains a 1-azabicyclo[2.2.2]octane skeleton with a double bond between positions 2 and 3, and a methyl ester functional group at position 3. The compound exists as a hydrochloride salt, which affects its physical properties and solubility characteristics .

The compound is formally identified through several key parameters that enable precise recognition within chemical databases and research contexts. The identification parameters are presented in Table 1.

Table 1: Identification Parameters of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride

ParameterValue
CAS Number33630-87-4
Molecular FormulaC9H14ClNO2
Molecular Weight203.67 g/mol
Parent Compound1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid, methyl ester (CID 35834)
PubChem CID23053204

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial contexts. These synonyms reflect different naming conventions and structural interpretations of the same molecular entity .

Table 2: Common Synonyms for 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride

Synonym
Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride
Methyl 2,3-dehydroquinuclidine-3-carboxylate hydrochloride
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid Methyl ester Hydrochloride
SCHEMBL10412659

Physical and Chemical Properties

Physical Characteristics

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride appears as a solid at standard temperature and pressure. Its melting point is reported to be 178°-179°C, which provides a useful parameter for assessing purity during laboratory synthesis and characterization . The physical state and appearance of the compound contribute to its handling characteristics in laboratory settings.

Structural Features

The molecule contains several key structural elements that define its chemical behavior:

  • A 1-azabicyclo[2.2.2]octane skeleton (quinuclidine system) which forms a rigid bicyclic structure

  • A nitrogen atom at the bridgehead position (position 1)

  • A carbon-carbon double bond between positions 2 and 3

  • A methyl ester group (-COOCH3) at position 3

  • The molecule exists as a hydrochloride salt with the proton presumably attached to the nitrogen

This unique structural arrangement contributes to the compound's stability, reactivity, and potential applications in various research contexts.

Synthesis and Preparation

Synthetic Pathway

The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride follows a well-defined procedure that involves dehydration of a hydroxyl-containing precursor. The synthetic route begins with 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane as the starting material and employs thionyl chloride as the dehydrating agent .

The detailed synthetic procedure involves the following steps:

  • Powdered 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane (16.0 g, 0.086 mol) is added portionwise to thionyl chloride (100 ml) at 0°C.

  • Following the addition, the reaction mixture is stirred and heated under reflux for 48 hours.

  • The thionyl chloride is then removed under reduced pressure to afford a solid product.

  • The crude product is recrystallized from acetone to yield pure 3-methoxycarbonyl-1-azabicyclo[2.2.2]oct-2-ene hydrochloride .

This synthesis represents a dehydration reaction where thionyl chloride removes the hydroxyl group at position 3 and facilitates the formation of a double bond between positions 2 and 3, simultaneously converting the compound to its hydrochloride salt.

Table 3: Synthesis Parameters for 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride

ParameterSpecification
Starting Material3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane
ReagentThionyl chloride
Initial Temperature0°C
Reaction Duration48 hours
Heating ConditionReflux
Purification MethodRecrystallization from acetone
Product Melting Point178°-179°C
ReferenceUS4328234, 1982, A

Reaction Mechanism

The synthesis employs thionyl chloride (SOCl₂), which is commonly used for dehydration reactions. The mechanism likely proceeds through the following steps:

  • The hydroxyl group at position 3 reacts with thionyl chloride to form a chlorosulfite intermediate.

  • This intermediate undergoes elimination, forming a double bond between positions 2 and 3.

  • The nitrogen atom is protonated by HCl generated during the reaction, resulting in the hydrochloride salt .

The extended reaction time (48 hours) under reflux conditions suggests that the dehydration process requires significant energy input to overcome the activation barrier, possibly due to the rigid bicyclic structure of the starting material.

Applications and Significance

Research Applications

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is primarily utilized in industrial and scientific research settings . The compound's bicyclic structure containing nitrogen makes it potentially valuable for pharmaceutical research and development of bioactive compounds.

The presence of a double bond and a methyl ester functional group provides sites for further functionalization, making this compound a potential intermediate in the synthesis of more complex molecules with biological activity. The rigid bicyclic structure could contribute to specific molecular recognition properties, potentially useful in the design of receptor ligands or enzyme inhibitors.

Related Compounds and Derivatives

Parent Compound

The parent compound of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid, methyl ester (PubChem CID 35834). This non-salt form has the molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol . The relationship between the parent compound and its hydrochloride salt is significant for understanding solubility, stability, and formulation characteristics.

Structural Relatives

The 1-azabicyclo[2.2.2]octane (quinuclidine) skeleton is found in various natural products and pharmaceutical compounds. Derivatives of this scaffold have been investigated for potential medicinal applications, particularly in the areas of:

  • Antimuscarinic agents

  • Central nervous system active compounds

  • Respiratory system therapeutics

The presence of the unsaturation (double bond) in this particular derivative modifies the electronic and conformational properties of the basic quinuclidine structure, potentially leading to distinct biological activity profiles.

Analytical Characterization

Identification Methods

The compound can be characterized and identified using several analytical techniques:

  • Melting point determination (reported as 178°-179°C)

  • Spectroscopic methods including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Infrared (IR) spectroscopy

    • Mass spectrometry

These analytical techniques provide complementary information about the structure, purity, and identity of the compound, facilitating quality control in synthesis and research applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator